Exceptional ETB Binding Affinity in Human Heart Tissue
In a direct head-to-head comparison using human left ventricle tissue, BQ-3020 demonstrates a superior affinity for the ETB receptor (KD = 1.38 nM) compared to the selective ETB antagonist BQ-788 (KD = 1.98 µM) [1]. This 1,400-fold difference in affinity highlights the significantly enhanced binding potential of BQ-3020 at the ETB receptor in a therapeutically relevant human tissue.
| Evidence Dimension | Binding Affinity (KD) for ETB Receptor |
|---|---|
| Target Compound Data | KD = 1.38 +/- 0.72 nM |
| Comparator Or Baseline | BQ-788 (KD = 1.98 +/- 0.13 µM) |
| Quantified Difference | Approximately 1,400-fold higher affinity (lower KD) for BQ-3020 |
| Conditions | Human left ventricle tissue membranes, competition binding vs. [125I]-ET-1 |
Why This Matters
This dramatic difference in binding affinity underscores BQ-3020's unique utility for sensitive receptor occupancy studies and for modeling ETB-mediated effects with minimal interference at the ETA receptor.
- [1] Peter MG, et al. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart. Br J Pharmacol. 1996;117(3):455-62. View Source
